Albatrelin G

Description

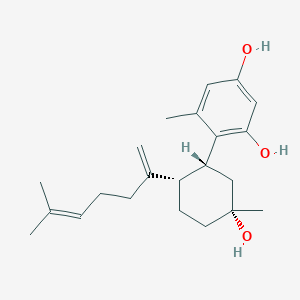

Albatrelin G (C22H32O3; molecular weight: 344.49 g/mol; CAS: 1630970-05-6) is a neogrifolin-derived farnesylphenol isolated from the basidiomycete Albatrellus caeruleoporus . Structurally, it features a hydroxylated cyclohexyl backbone linked to a methyl-substituted aromatic ring, with stereochemical configurations at positions 1R, 2S, and 5R . It is isolated as a colorless oil and characterized via NMR, IR, UV, and mass spectrometry . This compound exhibits weak cytotoxic activity against human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung carcinoma), and MCF-7 (breast adenocarcinoma), though conflicting reports suggest stronger activity against HL-60 cells in some studies .

Properties

IUPAC Name |

4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZYAZOCDDYMF-WOIUINJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Albatrelin G is typically isolated from natural sources, specifically the mushroom Albatrellus caeruleoporus . The isolation process involves extensive spectroscopic analyses and chemical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet Spectroscopy (UV)

Chemical Reactions Analysis

Albatrelin G, like other farnesylphenols, can undergo various chemical reactions. These include:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Albatrelin G has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of farnesylphenols and their derivatives.

Mechanism of Action

The exact mechanism of action of Albatrelin G is not fully understood. it is believed to exert its effects through interactions with cellular targets, potentially involving pathways related to cell growth and apoptosis . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings

Cytotoxicity Variability: this compound's cytotoxicity is inconsistently reported: Weak activity (IC50 >50 μM) is observed in A. caeruleoporus extracts , while another study highlights its potency against HL-60 cells . This discrepancy may arise from differences in assay protocols or compound purity (>98% in commercial samples ). In contrast, Albatrelin A (a dimeric grifolin derivative) shows stronger activity (IC50: 15.2 μM against HL-60), suggesting dimerization enhances bioactivity .

Impact of Functional Groups: Epoxides: Albatrelin H (6,10-epoxide) exhibits reduced cytotoxicity compared to this compound, implying epoxide rings may hinder target interactions . Dimerization: Confluentin (a benzoquinone-furan dimer) shows negligible activity, whereas Albatrelin A (quinone-furan dimer) is potent, indicating dimer structure critically influences activity .

Species-Specific Biosynthesis: A. caeruleoporus produces oxygenated neogrifolin derivatives (e.g., this compound), while A. ovinus yields dimeric meroterpenoids (e.g., Albatrelin A) . These structural differences reflect chemotaxonomic variations within the Albatrellus genus.

Biological Activity

Albatrelin G is a compound derived from the fungus Albatrellus caeruleoporus, which is part of the Basidiomycete family. This compound has garnered attention for its potential biological activities, particularly in the realms of cytotoxicity and other pharmacological effects. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized as a farnesylphenol, which is a subclass of meroterpenoids. These compounds typically exhibit a variety of biological activities due to their structural diversity. The specific structure of this compound contributes to its interaction with biological systems, influencing its pharmacological effects.

Biological Activities

Cytotoxicity

Research indicates that this compound exhibits weak cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can affect cell viability in various human cancer cell lines, including:

- HL-60 : Human promyelocytic leukemia cells

- SMMC-7721 : Human liver cancer cells

- A-549 : Human lung carcinoma cells

- MCF-7 : Human breast cancer cells

The cytotoxic activity is generally characterized by IC50 values indicating the concentration required to inhibit 50% of cell growth. While specific IC50 values for this compound were not detailed in the sources, related compounds from the same class have shown promising results in similar assays .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been studied for its antimicrobial effects. Compounds derived from Albatrellus species have demonstrated activity against various pathogens, suggesting that this compound may hold potential as an antimicrobial agent. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds from Albatrellus caeruleoporus, including this compound. Below are summarized findings from notable research:

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its cytotoxic effects may be mediated through:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : By interfering with key cellular processes, these compounds may hinder tumor growth and proliferation.

Q & A

Basic: What methodologies are recommended for isolating Albatrelin G from natural sources?

This compound is typically isolated from the basidiomycete Albatrellus ovinus using a combination of solvent extraction, chromatographic separation (e.g., silica gel, HPLC), and spectroscopic characterization (NMR, MS). Researchers must ensure rigorous purification steps to avoid co-eluting tautomers or structurally similar derivatives, as seen in Albatrelin F . Documentation of solvent systems, retention times, and spectral data (e.g., -NMR chemical shifts) is critical for reproducibility .

Advanced: How can researchers address discrepancies in reported cytotoxicity data for this compound across studies?

Contradictions in cytotoxicity data may arise from variations in cell line viability assays (e.g., MTT vs. trypan blue exclusion), differences in compound purity, or inconsistent experimental conditions (e.g., exposure time, concentration gradients). To mitigate these, researchers should:

- Standardize protocols using established cell lines (e.g., HL-60, MCF-7) .

- Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., apoptosis markers).

- Report detailed purity metrics (e.g., HPLC chromatograms, elemental analysis) .

Basic: What analytical techniques are essential for confirming the stereochemical configuration of this compound?

Absolute configuration determination relies on optical rotation comparisons with literature data, supported by advanced techniques such as X-ray crystallography or electronic circular dichroism (ECD). For example, the 9R configuration in related Albatrelin derivatives was confirmed via optical rotation alignment with published values . Dynamic NMR can further resolve tautomeric equilibria in solution .

Advanced: What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

SAR studies require modular synthetic routes, such as semi-synthesis from natural precursors or de novo biosynthesis. Key considerations include:

- Functional group compatibility (e.g., protecting labile hydroxyl groups during derivatization).

- Use of computational tools (e.g., molecular docking) to predict bioactivity changes.

- Validation of synthetic analogs via cytotoxicity assays against HL-60 and A-549 cell lines .

Basic: How should researchers design experiments to assess this compound’s mechanism of action?

Begin with dose-response assays to establish IC values, followed by mechanistic studies:

- Flow cytometry to evaluate apoptosis (Annexin V/PI staining).

- Western blotting for apoptosis-related proteins (e.g., caspase-3, Bcl-2).

- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways .

Advanced: What experimental evidence supports the hypothesis that this compound targets the PI3K/Akt pathway?

Indirect evidence includes its structural similarity to neoalbaconol, a known PI3K/Akt inhibitor. Direct validation requires:

- Kinase inhibition assays (e.g., recombinant PI3Kα).

- Downstream marker analysis (e.g., phosphorylated Akt levels via ELISA).

- Comparison with PI3K inhibitors (e.g., LY294002) in cytotoxicity assays .

Basic: What guidelines ensure reproducibility in this compound research?

Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Document synthesis and characterization in the main text (≤5 compounds).

- Deposit extensive datasets (e.g., NMR spectra) as supplementary information .

- Cite primary literature for known compounds to avoid redundancy .

Advanced: How can tautomeric equilibria in Albatrelin derivatives confound structural analysis?

Tautomerism (e.g., C-2' keto-enol tautomers in Albatrelin F) complicates spectral interpretation. Solutions include:

- Low-temperature NMR to "freeze" equilibria.

- Comparative analysis of -NMR chemical shifts in different solvents .

Basic: What are the ethical considerations in publishing cytotoxic compound data?

Disclose potential therapeutic applications without overstating preliminary results. Adhere to journal policies on hazard reporting (e.g.,注明 hazardous procedures in the "Caution" section) .

Advanced: How can multi-omics approaches enhance understanding of this compound’s bioactivity?

Integrate metabolomics (LC-MS) to identify disrupted metabolic pathways and proteomics (TMT labeling) to map protein interaction networks. Cross-reference with public databases (e.g., KEGG) for pathway enrichment analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.